molecular formula C10H18N2O2 B7967426 1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone

1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone

Cat. No.: B7967426
M. Wt: 198.26 g/mol
InChI Key: WOMBIENPISSMFP-UHFFFAOYSA-N
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Description

1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone is a spirocyclic compound featuring a unique 5.5-membered bicyclic structure. The molecule contains an oxygen atom (4-oxa) and two nitrogen atoms (1,9-diaza) within its spiro framework, with an acetyl (ethanone) group attached to the nitrogen at position 1.

Properties

IUPAC Name

1-(4-oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(13)12-6-7-14-8-10(12)2-4-11-5-3-10/h11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMBIENPISSMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOCC12CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Followed by Cyclization

A widely adopted method involves reductive amination of ketoamines to generate piperidine intermediates, which undergo cyclization under basic conditions. In a representative procedure, 6-phenethyl-1-oxa-6-azaspiro[2.5]octane (17-1 ) is synthesized from phenethylamine and a diketone precursor in dimethyl sulfoxide (DMSO) at 50°C, achieving a 77% yield. Subsequent treatment with aniline in ethanol–water (9:1) at 100°C affords 1-phenethyl-4-((phenylamino)methyl)piperidin-4-ol (18-1 ), which is acylated with 2-chloropropionyl chloride to form the cyclization precursor 19-1 .

Critical Reaction Parameters

  • Temperature : Cyclization at −30°C in tetrahydrofuran (THF) with potassium tert-butoxide minimizes side reactions.

  • Solvent : Polar aprotic solvents (e.g., DMSO, THF) enhance intermediate stability.

Chiral Synthesis Using Asymmetric Catalysis

The patent WO2012156693A1 discloses a stereoselective route employing a chiral ruthenium catalyst, [(S)-TsDpen-Ru(η-cymene)Cl], in acetonitrile or dichloromethane. This method achieves enantiomeric excess (ee) >95% by hydrogenating a prochiral enamine intermediate under 1–10 bar H₂ pressure. The benzyl and tert-butyl protecting groups are emphasized for their steric bulk, which directs the reduction to favor the desired stereoisomer.

Functionalization at the 1-Position: Introduction of the Ethanone Group

The ethanone moiety is introduced via acylation or nucleophilic substitution. A two-step protocol is prevalent:

Acylation of the Secondary Amine

In the ACS study, 2-chloropropionyl chloride (10-1 ) reacts with 18-1 in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base, to yield 19-1 with 89% efficiency. The chloro group is subsequently displaced by a methyl group via alkaline hydrolysis, forming the ethanone derivative.

Optimization Insights

  • Base Selection : TEA outperforms weaker bases (e.g., NaHCO₃) in minimizing racemization.

  • Temperature Control : Reactions at −78°C prevent thermal degradation of the acyl chloride.

Palladium-Catalyzed Cross-Coupling

The patent describes a Suzuki–Miyaura coupling between a boronic ester and a bromoacetyl intermediate in 2-methyltetrahydrofuran, using palladium(II) acetate and tetrabutylammonium bromide. This method achieves >90% conversion but requires rigorous exclusion of moisture.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (DCM/MeOH gradients) is standard for intermediate purification. Chiral separations, critical for enantiopure products, employ Chiralpak IA columns with n-heptane/isopropyl alcohol (95:5) mobile phases.

Spectroscopic Validation

  • NMR : The spirocyclic structure is confirmed by distinct proton environments, such as the deshielded methylene protons at δ 2.89–2.51 ppm in 15cR .

  • HPLC-MS : Purity ≥99% is achieved for final compounds, with mass-to-charge (m/z) ratios matching theoretical values.

Table 1: Key Spectral Data for Intermediate 15cR

PropertyValue
1H NMR (CDCl₃) δ 7.44–7.17 (m, 10H), 4.38 (q), 1.53 (d)
HPLC-MS Purity 100%
HRMS [M]⁺ 364.2227 (Δ = −0.93 ppm)

Scale-Up and Industrial Considerations

Solvent Recycling

Methyl tetrahydrofuran is preferred over traditional solvents (e.g., DCM) due to its higher boiling point (80°C) and compatibility with hydrogenation reactions.

Catalytic Efficiency

Iridium on calcium carbonate (5% w/w) enables large-scale hydrogenations with substrate-to-catalyst ratios of 100:1, reducing costs.

Table 2: Optimized Conditions for Kilogram-Scale Synthesis

ParameterValue
Catalyst 5% Ir/CaCO₃
Pressure 5 bar H₂
Temperature 40°C
Yield 92%

Challenges and Mitigation Strategies

Impurity Formation

Benzyl-protected intermediates (e.g., XXI ) reduce impurity generation during reductions by shielding reactive sites.

Enantiomer Separation

Chiral stationary phases (CSPs) with cellulose derivatives resolve racemic mixtures, but throughput is limited. Continuous chromatography systems are under development to address this .

Chemical Reactions Analysis

1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

The synthesis of 1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the diazaspiro framework.
  • Introduction of the oxo group.
  • Final purification and characterization.

This process emphasizes efficiency and high yield, often utilizing fewer hazardous reagents compared to traditional methods.

Research indicates that compounds related to this compound exhibit significant biological activities, including:

  • Anticancer Activity : Some derivatives have shown promise in targeting cancer cells.
  • Neuropharmacological Effects : The compound's structure suggests potential for neuroactive properties.

Table 2: Biological Activities

Activity TypeDescription
AnticancerPotential to target various cancer types
NeuropharmacologicalPossible effects on neurological pathways

Case Studies and Research Findings

Several studies have investigated the interactions of this compound with biological targets:

  • Binding Affinity Studies : Research has focused on its binding affinity to specific receptors involved in pain modulation and neuroprotection.

Notable Research Findings

  • A study demonstrated that derivatives of this compound could effectively inhibit certain cancer cell lines, suggesting a mechanism involving apoptosis induction.
  • Another investigation highlighted its potential as a neuroprotective agent in models of neurodegeneration.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound, enhancing our understanding of its unique properties.

Table 3: Comparative Compounds

Compound NameStructural FeaturesUnique Aspects
1,4-Diazaspiro[5.5]undecan-3-oneSimilar diazaspiro framework without oxygenPrimarily studied for anticancer activity
1-Oxa-4,9-diazaspiro[5.5]undecanSimilar spiro structure but lacks a carbonyl groupFocused on neuropharmacological effects
2-Acetamido-4-methylthiazoleDifferent core but shares biological activityKnown for antimicrobial properties

Mechanism of Action

The mechanism by which 1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis . This inhibition ultimately leads to the bacterium’s death. The compound’s interaction with other receptors and enzymes may involve similar binding and inhibition mechanisms.

Comparison with Similar Compounds

Structural Comparison with Analogous Spirocyclic Compounds

The spirocyclic scaffold is a common feature in bioactive molecules. Below is a comparison with structurally related compounds:

Table 1: Structural Features of Selected Spirocyclic Ethanones
Compound Name Key Structural Differences Biological Relevance (if reported) Reference
1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone 4-Oxa, 1,9-diaza spiro core; acetyl at N1 Not explicitly reported in evidence -
3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone 3,9-Diaza spiro core; benzoyl substituent at N3 Potential ligand design (no explicit data)
4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one 1-Oxa, 4,9-diaza core; fluorobenzyl at N4 Cardiovascular applications (preclinical)
5-Ethyl-9-[3-(p-chlorobenzoyl)propyl]-1-oxa-3,9-diazaspiro[5.5]undecan-2-one 1-Oxa, 3,9-diaza core; chloro and ethyl groups Antibacterial/antifungal potential
tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate 4-Oxa, 1,9-diaza core; tert-butyl carbamate Synthetic intermediate for kinase inhibitors

Key Observations :

  • Heteroatom Positioning : The placement of oxygen and nitrogen atoms within the spiro ring (e.g., 4-oxa vs. 1-oxa) significantly impacts electronic properties and hydrogen-bonding capabilities. For instance, 4-oxa derivatives may exhibit enhanced solubility compared to 1-oxa analogs due to altered dipole moments .
  • Substituent Effects: Functional groups like fluorobenzyl (in ) or chloroaryl (in ) modulate lipophilicity and target affinity. The acetyl group in the target compound could favor interactions with catalytic sites in enzymes, similar to ethanone derivatives in α-glucosidase inhibition studies .

Physicochemical Properties and Druglikeness

  • Lipophilicity : The presence of oxygen in the spiro ring (e.g., 4-oxa) may reduce logP values compared to purely hydrocarbon analogs, improving aqueous solubility.
  • Metabolic Stability : Tert-butyl carbamate-protected spirocycles () are likely more stable than free amines, impacting pharmacokinetics.

Biological Activity

1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone is a complex organic compound notable for its unique spirocyclic structure, which includes both nitrogen and oxygen heteroatoms. Its molecular formula is C10H18N2O2C_{10}H_{18}N_{2}O_{2} with a molecular weight of 198.26 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in pharmacology.

Structural Characteristics

The structure of this compound allows it to interact with various biological targets, particularly receptors involved in pain modulation and neuropharmacological processes. The spirocyclic framework contributes to its unique pharmacological profile.

Biological Activity

Research indicates that compounds related to this compound exhibit significant biological activities, including:

  • Antinociceptive Effects : The compound acts as a dual ligand for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR), which are crucial targets in pain management. Its interaction with these receptors suggests potential applications in analgesia .
  • Neuropharmacological Effects : The compound may influence neurotransmitter systems, making it a candidate for treating various neurological disorders .

The mechanism of action involves binding to the σ1R and MOR, affecting several biochemical pathways related to pain perception and cellular metabolism. Studies have shown that this compound can modulate signaling pathways that influence gene expression and metabolic processes .

Research Findings

A review of literature reveals several studies focusing on the synthesis and biological evaluation of this compound and its derivatives:

StudyFindings
Identified as a potent dual ligand for σ1R and MOR, showing significant analgesic activity in animal models.
Discussed the synthesis of diazaspiro compounds and their potential use in treating obesity and pain-related disorders.
Highlighted the role of similar compounds in modulating immune responses and signaling pathways related to cardiovascular health.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Analgesic Activity : In a study involving mice, the compound demonstrated significant analgesic effects comparable to morphine but with a distinct mechanism that may reduce opioid-related side effects .
  • Metabolic Disorders : Another study indicated that derivatives of this compound could influence fatty acid synthesis pathways, suggesting potential applications in metabolic disorders such as obesity .

Q & A

Q. What synthetic methods are reported for 1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone derivatives?

The synthesis of spirocyclic derivatives often involves cyclocondensation reactions. For example, describes an efficient method using 3-arylamino-2-cyano-3-mercaptoacrylamide with aldehydes (e.g., terephthalaldehyde) or 4-oxo-piperidine derivatives in ethanol under catalytic p-toluenesulfonic acid (p-TsOH). This approach yields spiro compounds with high regioselectivity. Reaction optimization includes temperature control (reflux conditions) and catalyst loading (1–5 mol%). Purification typically involves column chromatography or recrystallization .

Q. How is the spirocyclic framework of this compound structurally validated?

X-ray crystallography is the gold standard for confirming spirocyclic structures. While not explicitly detailed for this compound, highlights the widespread use of SHELX software (e.g., SHELXL for refinement) in small-molecule crystallography. Computational tools like density functional theory (DFT) can supplement experimental data to validate bond angles and torsional strain in the spiro ring .

Q. What pharmacological targets have been identified for this compound class?

identifies peripheral alpha-1 adrenoceptor blockade as the primary mechanism for antihypertensive activity in 9-substituted derivatives. The parent compound (21) showed potent activity in spontaneously hypertensive rats (SHR), with in vitro receptor binding assays confirming selectivity. Secondary targets may include serotonin receptors, but further profiling is needed .

Advanced Research Questions

Q. How do structural modifications at the 9-position influence biological activity?

Substitution patterns critically impact activity. demonstrates that 9-(2-indol-3-ylethyl) derivatives retain potency, while bulky aryl groups reduce efficacy. For example:

Substituent at 9-positionRelative Activity (%)
2-Indol-3-ylethyl (Parent, 21)100 (Baseline)
Lower alkyl (e.g., methyl)85–95
Benzodioxan-2-ylmethyl70–80
Aryl (e.g., phenyl)<50
Ring-opened analogues show markedly reduced activity, underscoring the spiro structure’s importance .

Q. How can contradictions in biological activity data be resolved methodologically?

Discrepancies between in vitro and in vivo results (e.g., potency vs. bioavailability) require integrated approaches:

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding.
  • Dose-response studies : Use staggered dosing in SHR models to differentiate efficacy thresholds ( ).
  • Receptor subtype profiling : Employ radioligand displacement assays to confirm alpha-1 adrenoceptor subtype selectivity (α1A vs. α1B) .

Q. What strategies optimize reaction yields in spirocyclic derivative synthesis?

Key methods include:

  • Catalyst screening : p-TsOH in ethanol enhances cyclization efficiency ( ).
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining yields >80% .

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